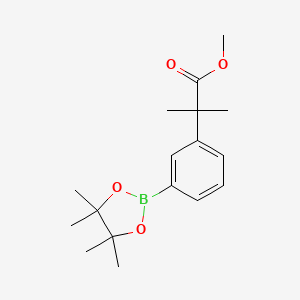

Methyl 2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Description

Methyl 2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its structure features a central phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a branched propanoate ester with two methyl groups, and a methyl ester terminus. This compound is notable for its stability under ambient conditions and its role as a key intermediate in the synthesis of Elironrasib (RMC-6291), a RAS(ON) inhibitor .

Properties

IUPAC Name |

methyl 2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,14(19)20-7)12-9-8-10-13(11-12)18-21-16(3,4)17(5,6)22-18/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPOWPNOZBLYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the reaction of a phenyl boronic acid derivative with an appropriate esterification agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted boronic esters

Scientific Research Applications

Methyl 2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is widely used in scientific research due to its versatility and reactivity. It is employed in:

Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: In the development of pharmaceuticals and drug delivery systems.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biomolecules to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ester Group

- Ethyl vs. Methyl Esters: Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: HR498446) shares the same core structure but replaces the methyl ester with an ethyl group. This substitution increases lipophilicity (logP ~3.2 vs. ~2.8 for the methyl analog) and slightly reduces hydrolysis susceptibility, enhancing bioavailability in prodrug applications .

- tert-Butyl Esters: tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 872054-15-4) introduces bulkier tert-butyl groups, improving steric protection of the boronic ester and delaying hydrolysis in acidic environments. This modification is advantageous for prolonged drug release .

Positional Isomerism on the Phenyl Ring

- Para vs. Meta Substitution: Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 490035-82-0) places the boronic ester at the para position, which enhances electronic conjugation and reaction rates in cross-coupling compared to the meta-substituted target compound. However, meta substitution (as in the target molecule) reduces steric hindrance during Pd-catalyzed couplings, enabling higher yields in congested systems .

Functional Group Replacements

- Amide Derivatives :

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide (CAS: 1628010-80-9) replaces the ester with an amide group, increasing hydrogen-bonding capacity and metabolic stability. This derivative is favored in kinase inhibitor scaffolds but exhibits lower solubility in organic solvents . - Carboxylic Acid Derivatives :

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: 797756-39-9) lacks the branched methyl groups, reducing steric bulk and improving reactivity in aqueous Suzuki reactions. However, it is more prone to protodeboronation under basic conditions .

Physicochemical and Reactivity Data

Biological Activity

Methyl 2-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 272.15 g/mol.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. Notably:

- Inhibition of Enzymatic Activity : The dioxaborolane group can act as a zinc chelator, which is crucial for the activity of several metalloenzymes. This property makes it a potential inhibitor of enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

- Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-negative bacteria by targeting LpxC (3-hydroxymyristoyl-N-acetylglucosamine deacetylase), an enzyme critical for lipid A biosynthesis in bacterial membranes .

Biological Activity Data

A summary of the biological activity data related to the compound is presented in the following table:

Case Studies

-

Study on Antibacterial Efficacy :

A study investigated the efficacy of this compound against Pseudomonas aeruginosa. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a significant post-antibiotic effect (PAE), suggesting its potential for use in therapeutic applications where prolonged action is beneficial . -

Structure-Kinetic Relationship Analysis :

Research focusing on structure-kinetic relationships revealed that modifications to the dioxaborolane moiety could enhance binding affinity and residence time on LpxC. Compounds with longer residence times exhibited improved antibacterial properties and lower required doses for effective treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.